3'-Hydroxy-prostanozol-17-ketone
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Overview
Description
3’-Hydroxy-prostanozol-17-ketone is a derivative of Epiandrosterone, a steroid hormone present in normal human urine as a minor constituent. It is a less active 3β-isomer of the androgen Androsterone . The compound has the molecular formula C20H28N2O2 and a molecular weight of 328.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Hydroxy-prostanozol-17-ketone involves several synthetic routes. One common method is the oxidation of secondary alcohols to ketones. This can be achieved using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes, followed by oxidative cleavage of the resulting 1,2-diols .
Industrial Production Methods
Industrial production of 3’-Hydroxy-prostanozol-17-ketone typically involves large-scale oxidation reactions using efficient and cost-effective reagents. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-prostanozol-17-ketone undergoes various chemical reactions, including:
Oxidation: Conversion of secondary alcohols to ketones using oxidizing agents like CrO3 or KMnO4.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: CrO3, KMnO4, DMSO
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, secondary alcohols, and substituted derivatives of 3’-Hydroxy-prostanozol-17-ketone .
Scientific Research Applications
3’-Hydroxy-prostanozol-17-ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-prostanozol-17-ketone involves its interaction with androgen receptors. It binds to these receptors, leading to the activation of specific genes involved in the regulation of various physiological processes . The molecular targets include androgen receptors and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A steroid hormone present in human urine.
Androsterone: An androgen with higher activity compared to 3’-Hydroxy-prostanozol-17-ketone.
Progesterone: Another steroid hormone with different physiological effects.
Uniqueness
3’-Hydroxy-prostanozol-17-ketone is unique due to its specific structural configuration, which results in lower androgenic activity compared to Androsterone . This makes it a valuable compound for research into less active steroidal derivatives .
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-ene-5,17-dione |
InChI |
InChI=1S/C20H28N2O2/c1-19-8-7-15-12(14(19)5-6-17(19)23)4-3-11-9-16-13(10-20(11,15)2)18(24)22-21-16/h11-12,14-15H,3-10H2,1-2H3,(H2,21,22,24)/t11-,12-,14-,15-,19-,20-/m0/s1 |
InChI Key |
IBVOKGNUOPSVJY-PYDDOUHJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4)NNC5=O)C |
Origin of Product |
United States |
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